molecular formula C8H8O4 B1433381 Methyl 5-acetylfuran-3-carboxylate CAS No. 99595-90-1

Methyl 5-acetylfuran-3-carboxylate

Cat. No. B1433381
CAS RN: 99595-90-1
M. Wt: 168.15 g/mol
InChI Key: HYRLKTQFWZZKLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction .


Molecular Structure Analysis

The molecular structure of Methyl 5-acetylfuran-3-carboxylate consists of a furan ring with an acetyl group at the 5-position and a carboxylate group at the 3-position.


Chemical Reactions Analysis

The chemical reactions of furan derivatives have been studied extensively. For example, 2-acetyl-5-methylfuran has been characterized using FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods .


Physical And Chemical Properties Analysis

Carboxylic acids, such as Methyl 5-acetylfuran-3-carboxylate, are weaker acids than mineral acids, but stronger acids than alcohols . The two carbon-oxygen bond lengths are identical in sodium carboxylate, but different in carboxylic acid .

Scientific Research Applications

Synthesis of Carbonyl-Containing Nitrofurans

  • Scientific Field: Organic Chemistry
  • Summary of Application: Carbonyl-containing nitrofurans are used in the synthesis of biologically active substances . They are of theoretical and practical interest .
  • Methods of Application or Experimental Procedures: The main approaches to the preparation of these compounds are the introduction of a nitro group into the carbonyl-containing furan ring, the formation of a carbonyl, carboxyl, or alkoxycarbonyl group in a furan that already contains a nitro group, as well as the formation of an aromatic furan ring in carbonyl-containing dihydronitrofurans . For example, methyl 5-nitrofuran-2-carboxylate was synthesized in 90% yield from methyl furan-2-carboxylate .
  • Results or Outcomes: The synthesis resulted in a 90% yield of methyl 5-nitrofuran-2-carboxylate from methyl furan-2-carboxylate .

Synthesis of Acyl Furans

  • Scientific Field: Organic Chemistry
  • Summary of Application: Acyl furans, such as 2-acetyl furan (AF), are valuable in the food industry as additives and in the pharmaceutical industry for the synthesis of antibiotics . The cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) is used to synthesize these compounds .
  • Methods of Application or Experimental Procedures: The synthesis involves the catalytic cross-ketonization of 2-MF and AA over a ZrO2 catalyst . The process is carried out in a continuous-flow, gas-phase manner .
  • Results or Outcomes: The optimization of the molar ratio between reactants at 350 °C allowed the achievement of 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h−1 .

Synthesis of Polysubstituted Furans

  • Scientific Field: Organic Chemistry
  • Summary of Application: Polysubstituted furans with mono to tricarboxylate groups are synthesized from safe and readily available dimethylsulfonium acylmethylides and different alkyl acetylenic carboxylates .
  • Methods of Application or Experimental Procedures: The method provides a direct and simple strategy in the synthesis of structurally diverse polysubstituted furans .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Synthesis of High Added-Value Aromatic and/or Aliphatic Asymmetric Ketones

  • Scientific Field: Organic Chemistry
  • Summary of Application: The synthesis of high added-value aromatic and/or aliphatic asymmetric ketones is a promising way to valorize a wide plethora of biomass-derived carboxylic acids . This process involves the continuous-flow, gas-phase synthesis of 2-acetyl furan (AF) by means of the catalytic cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst .
  • Methods of Application or Experimental Procedures: The optimization of the molar ratio between reactants at 350 °C allows the achievement of 87% AF selectivity at 90% 2-MF conversion, with a space–time yield of 0.152 h−1 .
  • Results or Outcomes: The E-factor of the proposed process is several times lower compared to the traditional routes performed in the liquid phase and under batch conditions .

Synthesis of Furan Platform Chemicals (FPCs)

  • Scientific Field: Green Chemistry
  • Summary of Application: Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are used in the manufacture of a spectacular range of compounds . These compounds can be economically synthesized from biomass via FPCs .
  • Methods of Application or Experimental Procedures: The synthesis of FPCs involves the use of biomass-derived products such as carboxylic acids, esters, aldehydes, and alcohols .
  • Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is a flammable liquid, and it is fatal if swallowed, in contact with skin, or if inhaled . It also causes serious eye damage .

properties

IUPAC Name

methyl 5-acetylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-5(9)7-3-6(4-12-7)8(10)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRLKTQFWZZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-acetylfuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LM Pevzner, R Maadadi, ML Petrov - Russian Journal of General …, 2015 - Springer
… Easily available ethyl 2-methyl-5-acetylfuran-3carboxylate I was chosen as the starting substance. It was reacted with carbethoxyhydrazine to give the corresponding hydrazone II. …
Number of citations: 5 link.springer.com
R Maadadi, LM Pevzner, ML Petrov - Russian Journal of General …, 2019 - Springer
… We used ethyl 2-methyl-5-acetylfuran-3-carboxylate for the synthesis of target substances. … of 7.46 g of ethyl 2-methyl-5-acetylfuran-3-carboxylate semicarbazone 1 in 60 mL of acetic …
Number of citations: 3 link.springer.com

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